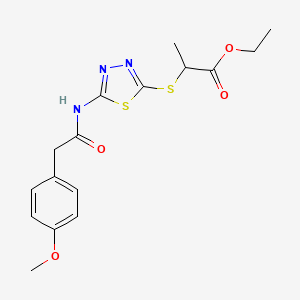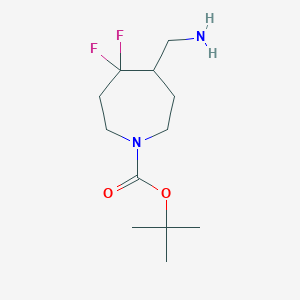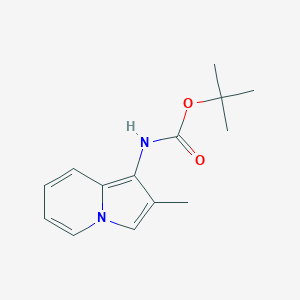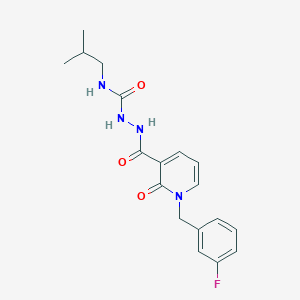
N1-(4-fluorophenethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorophenethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, also known as Fluoromethoxymethylphenidate (F-MPH), is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of methylphenidate, a central nervous system stimulant commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. F-MPH has gained popularity in recent years due to its potential as a research chemical and its similarity to other stimulants such as cocaine and amphetamines.
Wirkmechanismus
F-MPH works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, F-MPH enhances cognitive function and improves focus and attention.
Biochemical and Physiological Effects:
F-MPH has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, providing the body with extra energy. F-MPH has been found to have a longer duration of action than other stimulants, lasting up to 8 hours.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using F-MPH in laboratory experiments is its similarity to other stimulants such as cocaine and amphetamines. This allows researchers to investigate the effects of these drugs on the brain and behavior without the legal and ethical issues associated with their use. However, F-MPH is a relatively new compound, and its long-term effects on the brain and body are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on F-MPH. One area of interest is its potential as a treatment for cognitive disorders such as ADHD and narcolepsy. Another area of research could be investigating its effects on the brain and behavior in comparison to other stimulants. Additionally, further studies could be conducted to determine the long-term effects of F-MPH on the brain and body.
Synthesemethoden
The synthesis of F-MPH involves the reaction of 4-fluoroamphetamine with 2-methoxy-5-methylphenyl-2-oxoacetate in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid to form the oxalamide derivative. The synthesis of F-MPH is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
F-MPH has been used in scientific research to investigate its potential as a central nervous system stimulant. It has been found to have similar effects to other stimulants such as cocaine and amphetamines, including increased alertness, concentration, and energy. F-MPH has also been studied for its potential as a treatment for ADHD and other cognitive disorders.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-3-8-16(24-2)15(11-12)21-18(23)17(22)20-10-9-13-4-6-14(19)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQDWDPIPULART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2814676.png)
![2-amino-6-benzyl-4-(3-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2814678.png)

![Ethyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814682.png)




![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2814687.png)


![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2814695.png)
![1,9-dimethyl-4-oxo-N-(4-(phenylamino)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2814697.png)